N-butyl-N-methylimidazolium tetrafluoroborate
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Overview
Description
N-butyl-N-methylimidazolium tetrafluoroborate is a hydrophilic room temperature ionic liquid. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound has gained significant attention in scientific research and industrial applications due to its versatility and effectiveness in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-N-methylimidazolium tetrafluoroborate can be synthesized through a straightforward reaction between N-butyl-N-methylimidazolium chloride and sodium tetrafluoroborate. The reaction typically occurs in an aqueous medium, and the product is extracted using an organic solvent such as dichloromethane. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at elevated temperatures (50-70°C) and under acidic conditions.
Reduction: Sodium borohydride is a common reducing agent used at room temperature in an inert atmosphere.
Major Products Formed
Oxidation: Imidazolium-based oxidation products.
Reduction: Reduced imidazolium derivatives.
Substitution: Imidazolium salts with different anions.
Scientific Research Applications
N-butyl-N-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-butyl-N-methylimidazolium tetrafluoroborate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets, facilitating reactions by lowering activation energies. The tetrafluoroborate anion contributes to the compound’s solubility and stability, enhancing its effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methylimidazolium tetrafluoroborate
- 1-butyl-3-methylimidazolium hexafluorophosphate
- 1-butyl-3-methylimidazolium chloride
Uniqueness
N-butyl-N-methylimidazolium tetrafluoroborate stands out due to its unique combination of hydrophilicity, thermal stability, and low volatility. Compared to similar compounds, it offers better solubility in a wider range of solvents and exhibits enhanced catalytic properties in various chemical reactions .
Properties
Molecular Formula |
C8H15BF4N2 |
---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
1-butyl-1-methylimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C8H15N2.BF4/c1-3-4-6-10(2)7-5-9-8-10;2-1(3,4)5/h5,7-8H,3-4,6H2,1-2H3;/q+1;-1 |
InChI Key |
VGFWLFGTSVMGRV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1(C=CN=C1)C |
Origin of Product |
United States |
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